chemical properties of 4-(2,6-Dichlorophenyl)-1-butene
chemical properties of 4-(2,6-Dichlorophenyl)-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-(2,6-Dichlorophenyl)-1-butene. Due to the limited availability of experimental data for this specific compound, this guide combines reported information with predicted properties and generalized experimental methodologies based on analogous compounds. The document covers the physicochemical properties, proposed synthesis, and predicted spectral characteristics. Additionally, it briefly touches upon the potential pharmacological relevance of dichlorophenyl moieties.
Chemical Properties
4-(2,6-Dichlorophenyl)-1-butene is an organochlorine compound featuring a butene chain attached to a 2,6-dichlorinated phenyl group. The presence of the chlorine atoms on the aromatic ring is expected to influence its electronic properties, reactivity, and potential biological activity.
Table 1: Physicochemical Properties of 4-(2,6-Dichlorophenyl)-1-butene
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₀Cl₂ | [1] |
| Molecular Weight | 201.09 g/mol | [1] |
| Appearance | Pale yellow to colorless oil | Predicted[2] |
| Boiling Point | 244.6 ± 25.0 °C (at 760 Torr) | Predicted[2] |
| Melting Point | Not available | |
| Density | 1.153 ± 0.06 g/cm³ (at 20 °C) | Predicted[2] |
| Solubility | Not available | Likely soluble in organic solvents. |
| CAS Number | 117269-67-7 | [1] |
Experimental Protocols
Proposed Synthesis Workflow: Suzuki Coupling
A potential synthesis could involve the coupling of a 2,6-dichlorophenylboronic acid with a 4-bromo-1-butene in the presence of a palladium catalyst and a base.
Proposed Suzuki coupling workflow for the synthesis of 4-(2,6-Dichlorophenyl)-1-butene.
Detailed Methodology (Hypothetical):
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Reaction Setup: To a flame-dried round-bottom flask, add 2,6-dichlorophenylboronic acid (1.2 equivalents), 4-bromo-1-butene (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
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Solvent and Base Addition: Add a degassed mixture of toluene and a 2M aqueous solution of sodium carbonate.
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Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-(2,6-Dichlorophenyl)-1-butene.
Spectroscopic Data (Predicted)
No experimental spectra for 4-(2,6-Dichlorophenyl)-1-butene have been found. The following tables outline the predicted spectral data based on the molecule's structure and known values for similar chemical environments.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.1 | m | 3H | Ar-H |
| ~ 5.9 - 5.7 | m | 1H | -CH=CH₂ |
| ~ 5.1 - 4.9 | m | 2H | -CH=CH ₂ |
| ~ 2.8 | t | 2H | Ar-CH ₂- |
| ~ 2.4 | q | 2H | -CH ₂-CH=CH₂ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 | C =CH₂ |
| ~ 136 | Ar-C -Cl (x2) |
| ~ 135 | Ar-C -CH₂ |
| ~ 128 | Ar-C H (x3) |
| ~ 115 | C=C H₂ |
| ~ 35 | Ar-C H₂ |
| ~ 33 | C H₂-C= |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3080 | C-H stretch | =C-H (alkene) |
| ~ 2930, 2850 | C-H stretch | -C-H (alkane) |
| ~ 1640 | C=C stretch | Alkene |
| ~ 1570, 1450 | C=C stretch | Aromatic ring |
| ~ 990, 910 | C-H bend | =C-H (alkene, out-of-plane) |
| ~ 780 | C-Cl stretch | Aryl chloride |
Predicted Mass Spectrometry Fragmentation
The mass spectrum of 4-(2,6-Dichlorophenyl)-1-butene is expected to show a molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, characteristic isotopic peaks at [M+2]⁺ and [M+4]⁺ will be observed. Common fragmentation patterns would likely involve the loss of the butenyl chain or cleavage at the benzylic position.
Biological Activity and Signaling Pathways
There is currently no published information on the biological activity or involvement in any signaling pathways for 4-(2,6-Dichlorophenyl)-1-butene. However, the dichlorophenyl moiety is a common feature in a variety of pharmacologically active compounds. For instance, dichlorophenyl derivatives are found in non-steroidal anti-inflammatory drugs (NSAIDs), antidepressants, and antifungal agents. The specific substitution pattern of the chlorine atoms can significantly influence the compound's interaction with biological targets. Further research would be necessary to determine if 4-(2,6-Dichlorophenyl)-1-butene exhibits any significant biological effects.
Conclusion
4-(2,6-Dichlorophenyl)-1-butene is a chemical compound for which detailed experimental data is scarce. This guide has provided a summary of its known and predicted chemical properties. The proposed synthesis and predicted spectral data offer a starting point for researchers interested in this molecule. Future experimental work is required to validate these predictions and to explore the potential biological relevance of this compound.
